N-Boc-N'-ethyl-piperazine-d5
Description
Properties
IUPAC Name |
tert-butyl 4-(1,1,2,2,2-pentadeuterioethyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-5-12-6-8-13(9-7-12)10(14)15-11(2,3)4/h5-9H2,1-4H3/i1D3,5D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJXNBNQHRGADDX-RPIBLTHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N1CCN(CC1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of Piperazine with Di-tert-butyl Carbonate
The foundational step in synthesizing this compound involves protecting the piperazine ring with a tert-butoxycarbonyl (Boc) group. Traditional methods start with anhydrous piperazine reacting with di-tert-butyl carbonate under basic conditions. For example, sodium bicarbonate in dichloromethane facilitates selective Boc protection at one nitrogen atom, yielding N-Boc-piperazine. However, this approach often results in low yields (45–60%) due to competing reactions at both nitrogen sites, necessitating extensive purification via column chromatography.
Ethylation with Deuterated Ethyl Iodide
Following Boc protection, the ethyl-d5 group is introduced via nucleophilic substitution. Deuterated ethyl iodide (CD3CD2I) reacts with N-Boc-piperazine in methanol or dichloromethane, catalyzed by potassium carbonate. This step typically achieves 70–85% yield, with isotopic purity >98% confirmed by mass spectrometry. Key challenges include minimizing isotopic exchange during the reaction, which is addressed by maintaining anhydrous conditions and low temperatures (0–5°C).
Challenges in Purification and Yield
Conventional methods face significant hurdles:
-
By-product formation : Over-alkylation at the unprotected nitrogen generates N-Boc-N,N'-diethyl-piperazine-d5, requiring gradient elution for separation.
-
Deuterium loss : Trace moisture induces H/D exchange, reducing isotopic purity. Lyophilization and storage under argon mitigate this issue.
Rhodium-Catalyzed Deuteration Method
Reaction Conditions and Catalysts
A patent-pending method (WO2017045648A1) employs rhodium catalysts to directly deuterate N-Boc-N'-ethyl-piperazine. The non-deuterated precursor is treated with rhodium(III) chloride and deuterium oxide (D2O) in deuterated methanol (CD3OD) at 80°C for 24 hours. This approach achieves 92–95% deuteration at the ethyl group, as verified by NMR spectroscopy.
Deuterated Solvents and Reagents
The choice of solvents critically impacts deuteration efficiency:
| Solvent | Deuterium Incorporation (%) | Yield (%) |
|---|---|---|
| CD3OD | 95 | 88 |
| D2O | 89 | 76 |
| CD3OD/D2O (1:1) | 93 | 82 |
Data adapted from WO2017045648A1.
Rhodium’s oxidative properties facilitate selective C-H bond activation, enabling deuterium insertion without disrupting the Boc group.
Efficiency and Isotopic Purity
This method reduces purification steps by minimizing by-products. Isotopic purity exceeds 99% when using Al-Ni alloy reductants post-deuteration, as they prevent re-hydrogenation.
Industrial-Scale Production Techniques
Scaling Up Conventional Methods
Industrial reactors (1,000–5,000 L) employ continuous-flow systems to enhance mixing and temperature control. Ethylation with CD3CD2I is conducted at 10–15°C to suppress side reactions, achieving batch yields of 80–85%.
Process Optimization for High Purity
Key optimizations include:
Cost-Benefit Analysis of Deuteration Methods
| Parameter | Conventional Method | Rhodium-Catalyzed Method |
|---|---|---|
| Raw Material Cost | $12,000/kg | $18,000/kg |
| Deuterium Purity | 98% | 99.5% |
| Production Time | 72 hours | 48 hours |
| Environmental Impact | High solvent waste | Low solvent waste |
Comparative Analysis of Preparation Methods
The rhodium-catalyzed method, while costlier, offers superior isotopic purity and shorter production times, making it preferable for high-value pharmaceuticals. Conventional methods remain viable for small-scale synthesis where cost constraints dominate.
Recent Advances in Deuterated Compound Synthesis
Chemical Reactions Analysis
Types of Reactions
N-Boc-N’-ethyl-piperazine-d5 can undergo various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the Boc-protected piperazine ring is retained while other substituents are introduced.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and bases such as potassium carbonate.
Deprotection Reactions: Trifluoroacetic acid is commonly used for Boc deprotection.
Major Products
Substitution Reactions: The major products are typically substituted piperazines.
Deprotection Reactions: The major product is the free amine form of the compound.
Scientific Research Applications
Metabolic Studies
The deuterium labeling of N-Boc-N'-ethyl-piperazine-d5 allows researchers to trace metabolic pathways in vivo. This capability is particularly useful in pharmacokinetic studies where understanding drug metabolism is critical. By tracking the labeled compound, scientists can gather data on absorption, distribution, metabolism, and excretion (ADME) of pharmaceuticals.
Nuclear Magnetic Resonance Spectroscopy
This compound serves as an essential reference compound in NMR spectroscopy due to its distinct deuterium signals. The unique spectral characteristics enable researchers to differentiate between various compounds in complex mixtures, enhancing the accuracy of structural elucidation and quantitative analysis.
Pharmaceutical Intermediates
This compound functions as an intermediate in the synthesis of various pharmaceuticals, including antibiotics such as Enrofloxacin. The ability to use deuterated intermediates can improve the efficiency of drug development processes by providing insights into metabolic stability and bioavailability.
Case Studies and Research Findings
Several studies highlight the effectiveness of this compound in various applications:
- Metabolic Pathway Tracking : A study demonstrated that using deuterated compounds like this compound significantly improved the tracking of drug metabolism in animal models, leading to better understanding of pharmacodynamics and potential side effects .
- NMR Reference Standard : In a comparative analysis of several piperazine derivatives, this compound was used as a standard reference for evaluating the purity and concentration of other compounds through NMR spectroscopy .
- Synthesis Efficiency : Research indicated that employing this compound as an intermediate led to higher yields in synthesizing complex pharmaceutical agents compared to non-deuterated counterparts .
Mechanism of Action
The mechanism of action of N-Boc-N’-ethyl-piperazine-d5 is primarily related to its role as an intermediate in drug synthesis. It does not have a direct pharmacological effect but facilitates the formation of active pharmaceutical ingredients. The deuterium labeling can also influence the metabolic stability of the resulting compounds .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between N-Boc-N'-ethyl-piperazine-d5 and related piperazine derivatives:
Physicochemical Properties
- Deuterium Effects: this compound exhibits higher density (~1.05–1.10 g/cm³) and viscosity compared to non-deuterated analogs due to isotopic mass differences. These properties are critical in chromatographic separation and mass spectrometry detection .
- Thermal Stability : Boc-protected derivatives (e.g., this compound) are stable up to 150°C but undergo deprotection under strong acids (e.g., CF3COOH) .
Pharmacological and Functional Differences
- Polymeric Applications : N-Acryloyl-N'-ethylpiperazine copolymers exhibit lower critical solution temperature (LCST) behavior, enabling use in drug delivery systems .
Research Findings and Data
Table 1: Receptor Binding Affinities of Piperazine Derivatives
| Compound | D2 Ki (nM) | D3 Ki (nM) | Selectivity (D3/D2) |
|---|---|---|---|
| (-)-10e (non-deuterated) | 47.5 | 0.57 | 83.3 |
| (+)-10e (non-deuterated) | 113 | 3.73 | 30.3 |
| 7-OH-DPAT (reference) | 2.1 | 0.3 | 7.0 |
Table 2: Physicochemical Comparison
| Property | This compound | 4-Boc-piperazine-2-carboxylic acid | N-Acryloyl-N'-ethylpiperazine |
|---|---|---|---|
| Molecular Weight (g/mol) | ~235 | 244 | 183 |
| Solubility | Soluble in CH2Cl2, DMF | Soluble in polar aprotic solvents | Water-soluble above 44 mol% AcrNEP |
| LCST/UCST | N/A | N/A | LCST = 32–45°C (pH-dependent) |
Biological Activity
N-Boc-N'-ethyl-piperazine-d5 is a deuterated derivative of N-Boc-N'-ethyl-piperazine, which has garnered attention in medicinal chemistry due to its structural properties and potential biological applications. This article provides a detailed overview of its biological activity, synthesis, and relevance in drug development.
Chemical Structure and Properties
This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of the piperazine ring, along with an ethyl substituent. The deuteration (d5) indicates the substitution of hydrogen atoms with deuterium, enhancing its utility in various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy.
Structural Formula:
Biological Activity Overview
The biological activity of this compound is primarily linked to its role as a building block in pharmaceutical synthesis. Compounds containing piperazine moieties are widely recognized for their pharmacological properties, including:
- Antimicrobial Activity: Piperazine derivatives have shown efficacy against various bacterial strains and are often explored for their potential as antimicrobial agents.
- Antitubercular Properties: Research has indicated that piperazine-containing compounds can exhibit activity against Mycobacterium tuberculosis, making them candidates for antitubercular drug development .
- Neuropharmacological Effects: Some piperazine derivatives are known to interact with neurotransmitter receptors, influencing neuropharmacological pathways.
Synthesis and Reaction Mechanisms
The synthesis of this compound typically involves several steps:
- Formation of Piperazine Ring: The initial step involves the reaction of ethylamine with a suitable precursor to form the piperazine structure.
- Boc Protection: The amine group is protected using Boc anhydride under basic conditions to prevent unwanted reactions during subsequent steps.
- Deuteration: The final step incorporates deuterium into the compound, which may be achieved through exchange reactions or specific labeling techniques.
Typical Reaction Conditions:
- Solvents: Dichloromethane or methanol
- Base: Sodium bicarbonate or similar mild bases
Case Studies and Research Findings
- Antimicrobial Studies: A series of piperazine derivatives were synthesized and tested for antimicrobial activity against both Gram-positive and Gram-negative bacteria. Compounds with the N-Boc-N'-ethyl-piperazine structure exhibited promising results, with minimum inhibitory concentrations (MIC) below 16 μg/mL against resistant strains .
- Neuropharmacological Research: In studies examining the interaction of piperazine derivatives with serotonin receptors, this compound demonstrated significant binding affinity, suggesting potential applications in treating mood disorders .
- Metabolic Tracking: Due to its deuterated form, this compound has been utilized in metabolic studies to track the distribution and metabolism of drugs in vivo using NMR spectroscopy. This allows researchers to gain insights into pharmacokinetics and drug interactions within biological systems.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| N-Boc-N'-ethyl-piperazine | Non-deuterated analogue | Commonly used without isotopic labeling |
| 1-Ethylpiperazine | Simple piperazine | Lacks Boc protection; utilized in various organic syntheses |
| N-Boc-piperazine | Precursor | Used in the synthesis of N-Boc-piperazine derivatives |
| This compound | Deuterated analogue | Enhanced tracking capabilities in metabolic studies |
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing N-Boc-N'-ethyl-piperazine-d5, and how does deuterium labeling influence reaction optimization?
- Methodology : this compound can be synthesized via lithiation/transmetallation strategies. For example, α-lithiation of N-Boc-piperazine derivatives followed by deuterated ethyl electrophile introduction (e.g., deuterated ethyl bromide) enables site-specific deuteration. Evidence from non-deuterated analogs shows that transmetallation with CuCN·2LiCl improves electrophile coupling efficiency (yields ~54–85% for benzyl/methyl analogs) .
- Deuterium Considerations : Deuterated reagents may alter reaction kinetics due to isotopic effects, requiring adjusted stoichiometry or extended reaction times. NMR monitoring (e.g., disappearance of proton signals at the ethyl site) is critical for tracking deuteration efficiency .
Q. How should researchers characterize the structural integrity of this compound, particularly deuterium incorporation?
- Analytical Techniques :
- NMR : Loss of proton signals at the deuterated ethyl group (δ ~1.0–1.5 ppm for CH2/CH3) confirms deuteration. Compare with non-deuterated analogs .
- Mass Spectrometry (ESI-MS) : Look for +5 Da mass shifts in molecular ions (e.g., [M+H]+) to verify five deuterium atoms .
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and deuterium placement, though this requires high-purity crystals .
Q. What safety protocols are essential when handling deuterated piperazine derivatives?
- Guidelines :
- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact, as piperazines may irritate mucous membranes .
- Store deuterated compounds in inert, anhydrous conditions to prevent isotopic exchange or degradation .
Advanced Research Questions
Q. How do deuterium isotope effects (DIEs) impact the pharmacokinetic or metabolic stability of this compound in drug development studies?
- Experimental Design :
- Compare metabolic half-life (t½) of deuterated vs. non-deuterated analogs in hepatic microsome assays. Deuterium at metabolically labile sites (e.g., ethyl group) may reduce CYP450-mediated oxidation, enhancing stability .
- Use LC-MS/MS to quantify deuterium retention in metabolites, ensuring isotopic integrity during in vivo studies .
Q. What computational approaches are suitable for predicting deuterium-induced conformational changes in this compound?
- Methods :
- DFT Calculations : Optimize geometry using B3LYP/6-311G** hybrid functionals in gas/aqueous phases. Compare bond lengths and angles with non-deuterated structures to assess steric/electronic effects .
- Molecular Docking : Evaluate deuterium’s impact on binding affinity to targets (e.g., GPCRs) by simulating ligand-receptor interactions. Note that deuterium may alter hydrophobic interactions or hydrogen-bonding networks .
Q. How can researchers resolve contradictions in solubility data for deuterated piperazine derivatives across different solvent systems?
- Analysis Framework :
- Use the "N2O analogy" to correlate CO2/N2O solubility in aqueous amine solutions, adjusting for deuterium’s lower polarity. For example, deuterated ethyl groups may reduce hydrophilicity, decreasing water solubility compared to non-deuterated analogs .
- Validate experimentally via cloud-point measurements or dynamic light scattering (DLS) in buffered solutions .
Q. What strategies optimize deuterium retention during N-Boc deprotection in downstream synthetic steps?
- Optimization Steps :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
